XlogP Differential: Pentylphenyl Confers a 4.8–5.1 log Unit Increase Over the Unsubstituted Phenyl Core
The target compound's computed XlogP is 5.1, reflecting the hydrophobic contribution of the n-pentyl chain. By contrast, the unsubstituted 2-phenyl analog (CAS 90033-85-5) has an XlogP of 2.7 . The 2-(4-methylphenyl) analog (CAS 90034-30-3) has an XlogP of 3.1 . The pentylphenyl derivative thus exhibits a 2.4 log-unit increase over the 2-phenyl parent and a 2.0 log-unit increase over the 4-methylphenyl variant, consistent with Hansch π contributions of the methylene chain.
| Evidence Dimension | Computed lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 5.1 |
| Comparator Or Baseline | 2-Phenyl analog (CAS 90033-85-5): XlogP = 2.7; 2-(4-Methylphenyl) analog (CAS 90034-30-3): XlogP = 3.1 |
| Quantified Difference | ΔXlogP = +2.4 (vs. 2-phenyl); ΔXlogP = +2.0 (vs. 4-methylphenyl) |
| Conditions | XlogP values calculated using the XlogP3 algorithm as reported on Chem960 |
Why This Matters
A 2-log unit increase in lipophilicity can shift a compound from 'CNS-accessible' to 'peripherally restricted' or from 'soluble' to 'aggregating-prone,' directly influencing the choice of this compound for membrane-partitioning or metabolic-stability SAR studies.
